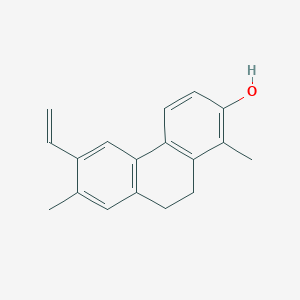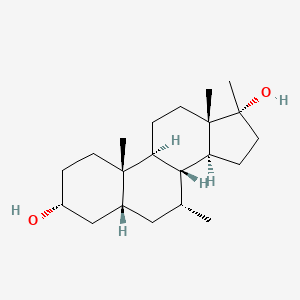
(3alpha,5beta,7alpha,17alphalpha)-7,17-Dimethylandrostane-3,17-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3alpha,5beta,7alpha,17alphalpha)-7,17-Dimethylandrostane-3,17-diol is a synthetic steroid compound. Steroids are a class of organic compounds with a characteristic molecular structure containing four rings of carbon atoms. They play various roles in biological systems, including as hormones and signaling molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of steroid compounds typically involves multiple steps, including the formation of the steroid nucleus and the introduction of functional groups at specific positions. Common methods include:
Oxidation and Reduction Reactions: These reactions are used to introduce or modify functional groups.
Cyclization Reactions: These are used to form the characteristic ring structure of steroids.
Functional Group Interconversions: These are used to modify existing functional groups to achieve the desired structure.
Industrial Production Methods
Industrial production of steroid compounds often involves microbial transformation, where microorganisms are used to convert precursor molecules into the desired steroid. This method is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Introduction of oxygen or removal of hydrogen.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products of these reactions depend on the specific functional groups and positions involved. For example, oxidation of a hydroxyl group may yield a ketone or aldehyde.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as intermediates in the synthesis of other steroid compounds.
Study of Reaction Mechanisms: Understanding how different functional groups affect reactivity.
Biology
Hormone Research: Studying the effects of synthetic steroids on biological systems.
Enzyme Interaction: Investigating how steroids interact with enzymes and other proteins.
Medicine
Drug Development: Used in the development of steroid-based medications.
Therapeutic Applications: Potential use in treating hormonal imbalances and other conditions.
Industry
Agriculture: Used in the development of growth-promoting agents for livestock.
Cosmetics: Incorporated into formulations for skin care products.
Mechanism of Action
The mechanism of action of steroid compounds typically involves binding to specific receptors in the body, leading to changes in gene expression and cellular function. The molecular targets and pathways involved can vary depending on the specific steroid and its functional groups.
Comparison with Similar Compounds
Similar Compounds
Testosterone: A naturally occurring steroid hormone.
Dihydrotestosterone: A more potent derivative of testosterone.
Estradiol: A primary female sex hormone.
Uniqueness
(3alpha,5beta,7alpha,17alphalpha)-7,17-Dimethylandrostane-3,17-diol may have unique properties due to its specific functional groups and stereochemistry, which can affect its biological activity and interactions with receptors.
Properties
Molecular Formula |
C21H36O2 |
|---|---|
Molecular Weight |
320.5 g/mol |
IUPAC Name |
(3R,5R,7R,8R,9S,10S,13S,14S,17R)-7,10,13,17-tetramethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C21H36O2/c1-13-11-14-12-15(22)5-8-19(14,2)16-6-9-20(3)17(18(13)16)7-10-21(20,4)23/h13-18,22-23H,5-12H2,1-4H3/t13-,14-,15-,16+,17+,18-,19+,20+,21-/m1/s1 |
InChI Key |
ZWQUPIDNCOVROC-WSGLSMIWSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]2C[C@@H](CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@@]([C@]4(CC3)C)(C)O)C)O |
Canonical SMILES |
CC1CC2CC(CCC2(C3C1C4CCC(C4(CC3)C)(C)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


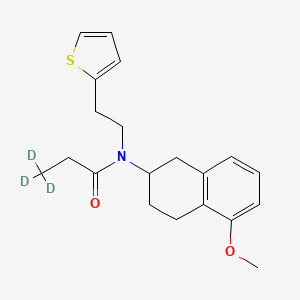
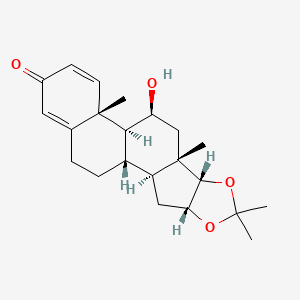
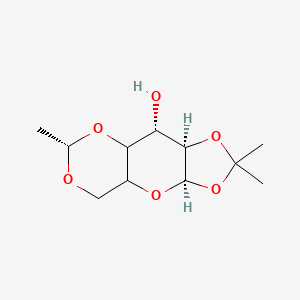
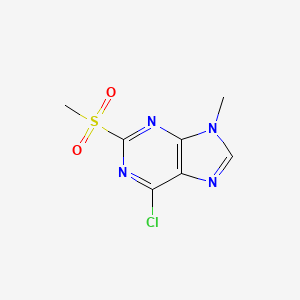
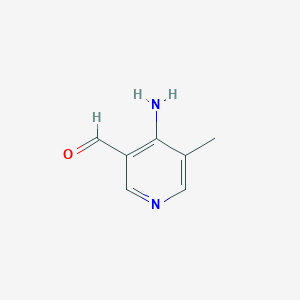
![2-(Chloromethyl)-1H-pyrido[1,2-a]pyrimidin-4(9aH)-one](/img/structure/B15295288.png)
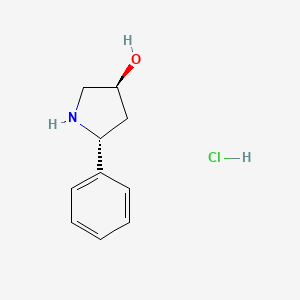
![1-((R)-3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-3-((S)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)propan-1-one](/img/structure/B15295306.png)
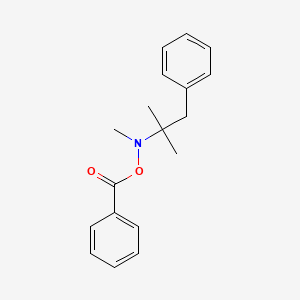
![(4R,4aR,5S,7aS,12bS)-9-methoxy-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-5-ol;hydrochloride](/img/structure/B15295319.png)
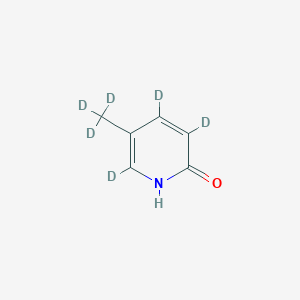

![5-Phenyl-3,6,7,8,9-pentaazatricyclo[8.4.0.0,2,7]tetradeca-1(10),2,5,8,11,13-hexaen-4-one](/img/structure/B15295342.png)
